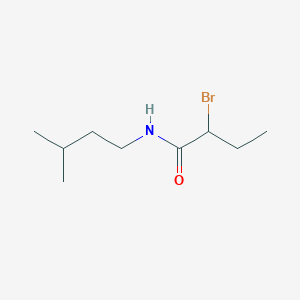

2-bromo-N-(3-methylbutyl)butanamide

Description

Significance of Alpha-Halo Amide Functionality in Organic Synthesis

Alpha-halo amides are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the amide carbonyl group. nih.govfiveable.me This structural feature imparts a high degree of reactivity, making them valuable intermediates in a multitude of organic transformations. nih.gov The presence of the halogen at the alpha position renders the adjacent hydrogen atoms more acidic, facilitating their removal and subsequent reactions. fiveable.me

The electrophilic nature of the alpha-carbon, enhanced by the adjacent carbonyl group, makes alpha-halo amides susceptible to nucleophilic substitution reactions. libretexts.org This reactivity is fundamental to their utility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, they are precursors in the synthesis of α-amino amides, a reaction of significance in the preparation of biologically relevant molecules. nih.govyoutube.com Furthermore, alpha-halo amides can participate in radical reactions, enabling the construction of complex cyclic systems. nih.gov The versatility of the alpha-halo amide moiety has led to its application in various synthetic strategies, including cross-coupling reactions and the formation of heterocyclic compounds. nih.gov

The synthesis of alpha-halo amides can be achieved through several methods. A common approach involves the reaction of an α-haloacetyl halide with an amine. nih.gov Another well-established method is the Hell-Volhard-Zelinskii reaction, where a carboxylic acid is treated with bromine and a phosphorus trihalide to yield an α-bromo acyl halide, which can then be converted to the corresponding amide. libretexts.orgjove.com

Overview of N-Substituted Butanamide Derivatives in Synthetic Chemistry Research

N-substituted butanamide derivatives are a broad class of compounds that feature a butanamide backbone with a substituent attached to the nitrogen atom. This structural motif is prevalent in many areas of chemical research, including medicinal chemistry and materials science. ontosight.airesearchgate.net The properties and applications of these derivatives are largely dictated by the nature of the N-substituent.

The butanamide scaffold itself is a key structural element in various biologically active molecules. ontosight.ai By modifying the substituent on the nitrogen atom, chemists can systematically alter the compound's physical, chemical, and biological properties. This modularity allows for the creation of large libraries of compounds for screening in drug discovery and other research areas. nih.govnih.gov Research has shown that N-substituted amides, in general, are important for their potential pharmacological activities. nih.govnih.gov

The synthesis of N-substituted butanamides typically involves the reaction of butanoyl chloride or a related derivative with a primary or secondary amine. ncert.nic.in This straightforward acylation reaction is a robust and widely used method for creating the amide bond. masterorganicchemistry.com The diversity of commercially available amines allows for the synthesis of a vast array of N-substituted butanamide derivatives, each with potentially unique characteristics. researchgate.net

Structural Elucidation and Core Architectural Features of 2-Bromo-N-(3-methylbutyl)butanamide

This compound is a specific example of a molecule that combines the functionalities of both an alpha-halo amide and an N-substituted butanamide. Its core architecture consists of a four-carbon butanamide chain with a bromine atom at the alpha-position (carbon-2). The nitrogen atom of the amide is substituted with a 3-methylbutyl (isopentyl) group.

The systematic IUPAC name for this compound is this compound. nih.gov Its molecular structure gives rise to a set of specific physicochemical properties.

| Property | Value |

| Molecular Formula | C9H18BrNO |

| Molecular Weight | 236.15 g/mol nih.govsigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| SMILES | CCC(C(=O)NCCC(C)C)Br nih.gov |

| InChIKey | UHIXHZQDEYTIBY-UHFFFAOYSA-N nih.gov |

| CAS Number | 1119453-08-5 nih.gov |

This table contains data sourced from PubChem. nih.govsigmaaldrich.com

The presence of a chiral center at the alpha-carbon means that this compound can exist as a pair of enantiomers. The stereochemistry at this center can significantly influence the compound's biological activity and its interactions with other chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3-methylbutyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-4-8(10)9(12)11-6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXHZQDEYTIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292137 | |

| Record name | 2-Bromo-N-(3-methylbutyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119453-08-5 | |

| Record name | 2-Bromo-N-(3-methylbutyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(3-methylbutyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 3 Methylbutyl Butanamide and Congeneric Alpha Bromo Amides

Direct Halogenation Strategies for Alpha-Bromination of Amides

Traditional methods for synthesizing α-halo amides often rely on the direct halogenation of an amide or its precursors. nih.govnih.gov These strategies are foundational in organic synthesis and can be adapted for the preparation of 2-bromo-N-(3-methylbutyl)butanamide.

The direct α-bromination of the parent amide, N-(3-methylbutyl)butanamide, represents the most straightforward approach. This transformation typically involves the generation of an enol or enolate intermediate from the amide, which then acts as a nucleophile to attack an electrophilic bromine source, such as molecular bromine (Br₂).

While direct halogenation of amides can be challenging due to the lower acidity of α-protons compared to ketones or esters, specialized methods have been developed. One such approach involves the in situ "umpolung" or reversal of polarity of the amide's α-position. nih.gov By activating the amide with an agent like triflic anhydride (B1165640) in the presence of a base, an electrophilic intermediate is formed. This intermediate can then react with a nucleophilic halide source, such as tetrabutylammonium (B224687) bromide, to yield the α-brominated amide with high chemoselectivity. nih.gov This method is advantageous as it tolerates other carbonyl groups, like esters and ketones, within the same molecule. nih.gov

Table 1: Representative Substrates for Chemoselective α-Halogenation of Amides This table is illustrative of the general method's scope and not specific to N-(3-methylbutyl)butanamide.

| Amide Substrate | Halogen Source | Product | Yield (%) |

| N-Butyrylpyrrolidine | TBAC | α-Chloro-N-butyrylpyrrolidine | 85% |

| N-Butyrylpyrrolidine | TBABr | α-Bromo-N-butyrylpyrrolidine | 88% |

| N-Butyrylpyrrolidine | TBAI | α-Iodo-N-butyrylpyrrolidine | 79% |

| N-Butyryldimethylamine | TBABr | α-Bromo-N-butyryldimethylamine | 93% |

Source: Adapted from research on chemoselective α-functionalization of amides. nih.gov

An alternative and widely used two-step strategy involves first the α-bromination of the carboxylic acid precursor, butanoic acid, followed by its conversion to the target amide. The Hell–Volhard–Zelinski (HVZ) reaction is the classic method for the α-bromination of carboxylic acids.

In this reaction, butanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ converts the carboxylic acid into an acyl bromide. This intermediate readily tautomerizes to its enol form, which is nucleophilic and attacks Br₂ to install the bromine at the α-position. The resulting 2-bromobutanoyl bromide is a reactive intermediate. Upon completion of the bromination, the acyl bromide can be directly reacted with an amine, in this case, 3-methylbutylamine, to form the final product, this compound. The addition of the amine forms the amide bond and liberates hydrogen bromide, which is typically neutralized by using excess amine or an added base.

The mechanism of α-halogenation of carbonyl compounds, including amides, is dependent on the pH of the reaction medium. libretexts.orgpressbooks.pub

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the acidity of the α-protons. A weak base (like water or the conjugate base of the acid catalyst) removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks a molecule of the halogen (e.g., Br₂), leading to the α-halogenated product after deprotonation of the carbonyl oxygen. libretexts.orgchemistrysteps.com This method is generally preferred for achieving monohalogenation because the introduction of an electron-withdrawing halogen deactivates the product toward further enol formation. libretexts.orgpressbooks.pub

Base-Promoted Mechanism : In the presence of a base, an α-proton is directly removed to form an enolate ion. The enolate, being a strong nucleophile, then attacks the halogen in an Sₙ2-type reaction to yield the α-halogenated amide. libretexts.orgchemistrysteps.com This process is considered base-promoted rather than catalyzed because a full equivalent of base is consumed. libretexts.org A significant drawback of this method is the potential for polyhalogenation. The electron-withdrawing effect of the newly introduced halogen increases the acidity of the remaining α-protons, making the monohalogenated product more reactive than the starting material. pressbooks.pubchemistrysteps.com

Umpolung Amide Synthesis (UmAS) from Alpha-Halo Nitroalkanes and Amines

A paradigm-shifting approach to amide synthesis, termed Umpolung Amide Synthesis (UmAS), reverses the traditional roles of the amine and acyl donor. researchgate.net In this strategy, an α-halo nitroalkane serves as an acyl anion equivalent, which couples with an amine. researchgate.netresearchgate.net This method provides direct access to amides and has been developed into a powerful tool for constructing complex amide and peptide structures. nih.govfigshare.com

The core of UmAS involves the reaction between an α-bromo nitroalkane and an amine, which is proposed to proceed through a unique 1,1,1-halo-amino-nitro alkane (HANA) tetrahedral intermediate. researchgate.netnih.gov This intermediate then undergoes further transformation to yield the final amide product.

The development of UmAS has involved extensive investigation into optimal reaction conditions and the breadth of compatible substrates. Initial studies required a stoichiometric amount of an electrophilic halonium source, like N-Iodosuccinimide (NIS), to achieve high yields. nih.govacs.org

The reaction is typically conducted in a solvent such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) at 0 °C, with potassium carbonate (K₂CO₃) as a base and a small amount of water. nih.govacs.org The scope of the reaction is broad, accommodating a wide variety of primary and secondary amines, as well as different α-bromo nitroalkanes.

Table 2: Scope of Amines in NIS-Promoted Umpolung Amide Synthesis Illustrative examples showing the versatility of the UmAS reaction.

| Entry | α-Bromo Nitroalkane | Amine | Amide Product | Yield (%) |

| 1 | 1-Bromo-1-nitropropane (B1615843) | Dibenzylamine | N,N-Dibenzylpropanamide | 82% |

| 2 | 1-Bromo-1-nitropropane | Morpholine | 1-(Morpholino)propan-1-one | 83% |

| 3 | 1-Bromo-1-nitrobutane | Benzylamine | N-Benzylbutanamide | 71% |

| 4 | 1-Bromo-1-nitrohexane | Piperidine | 1-(Piperidin-1-yl)hexan-1-one | 81% |

| 5 | Ethyl 2-bromo-2-nitroacetate | Isobutylamine | Ethyl 2-(isobutylamino)-2-oxoacetate | 78% |

Source: Data compiled from studies on Umpolung Amide Synthesis. nih.govacs.org

A significant advancement in UmAS was the development of a catalytic version of the reaction. nih.govrsc.org Researchers discovered that under aerobic conditions (in the presence of oxygen), the reaction could proceed efficiently with only a substoichiometric amount of N-Iodosuccinimide (NIS). nih.govacs.org

Mechanistic studies revealed a bifurcation in the reaction pathway after the initial C-N bond formation. nih.govnih.gov Under aerobic conditions, oxygen acts as the terminal oxidant, allowing for the regeneration of the electrophilic halonium species, thus enabling a catalytic cycle with respect to NIS. nih.gov This catalytic protocol represents a more efficient and sustainable method for amide synthesis, avoiding the need for stoichiometric activating agents. acs.org

Table 3: Effect of NIS Loading on Umpolung Amide Synthesis Reaction of 1-bromo-1-nitropropane and dibenzylamine.

| Entry | Conditions | NIS Amount (mol %) | Yield (%) |

| 1 | Anaerobic | 100 | 69% |

| 2 | Anaerobic | 50 | 36% |

| 3 | Anaerobic | 10 | 11% |

| 4 | Aerobic (O₂ balloon) | 100 | 82% |

| 5 | Aerobic (O₂ balloon) | 10 | 75% |

| 6 | Aerobic (O₂ balloon) | 5 | 72% |

Source: Adapted from research on catalytic Umpolung Amide Synthesis. nih.govacs.org

This catalytic approach, combined with methods for the enantioselective preparation of α-bromo nitroalkanes, has established UmAS as a valuable strategy for the synthesis of chiral α-amino amides and peptides. nih.govfigshare.com

Detailed Mechanistic Hypotheses for Carbon-Nitrogen Bond Formation in Umpolung Amide Synthesis

Umpolung Amide Synthesis (UmAS) represents a significant departure from traditional amide bond formation, which typically involves the reaction of a nucleophilic amine with an electrophilic carbonyl carbon. nih.govnih.gov In contrast, UmAS reverses this polarity, utilizing a nucleophilic acyl donor and an electrophilic amine acceptor. nih.govnih.govresearchgate.net This method commonly employs the reaction of an α-halo nitroalkane with an amine, facilitated by a halonium activating agent such as N-iodosuccinimide (NIS) under mildly alkaline conditions. researchgate.netnih.govacs.org The "umpolung" (German for "polarity reversal") concept provides an innovative approach to amide and peptide synthesis by using nitroalkanes as acyl anion equivalents. nih.govnih.gov

The core of the UmAS mechanism involves the formation of a nucleophilic nitronate from the α-bromo nitroalkane and an electrophilic N-halamine from the amine substrate. acs.org The key carbon-nitrogen bond-forming step is proposed to be the nucleophilic attack of the nitronate at the nitrogen atom of the N-halamine. nih.gov This leads to a putative, highly reactive tetrahedral intermediate, a functional group described as a 1,1,1-halo-amino-nitro alkane (HANA). researchgate.net While this intermediate holds the correct oxidation state at carbon and formally requires only hydrolysis to yield the amide product, its transient nature has made direct observation challenging. nih.gov

Role of Tetrahedral Intermediates and Bifurcation Pathways

The evolution of the putative tetrahedral intermediate to the final amide product is a critical aspect of the UmAS mechanism. Mechanistic studies have revealed that this process does not proceed via a simple hydrolysis. Instead, evidence supports the existence of two distinct, competing pathways that bifurcate from a common intermediate depending on the reaction atmosphere. nih.govnih.govpnas.org

A primary hypothesis involves the homolysis of the tetrahedral intermediate, leading to the formation of an aminomethyl radical and a nitrogen dioxide radical. nih.gov From this point, the reaction can proceed via two different routes:

Anaerobic Pathway : In the absence of oxygen, the radical pair can recombine, accompanied by an isomerization to form a nitrite (B80452) intermediate. nih.gov Under the basic reaction conditions, this is followed by a nitrosyl transfer to water, which then collapses to form the final amide product. nih.gov This pathway is consistent with experiments conducted under anaerobic conditions. nih.gov

Aerobic Pathway : When the reaction is performed in the presence of molecular oxygen (O₂), the homolytic fragmentation of the tetrahedral intermediate is diverted. nih.govpnas.org The carbon-centered radical is efficiently trapped by O₂, which ultimately delivers the oxygen atom to the amide carbonyl. nih.govpnas.org This discovery led to the development of UmAS protocols that can use substoichiometric amounts of the NIS activator under an oxygen atmosphere, where O₂ acts as the terminal oxidant. acs.org

This mechanistic bifurcation provides a nuanced understanding of the reaction and allows for procedural adjustments based on the desired outcome, such as isotopic labeling. nih.govacs.org

Isotopic Labeling Studies in Amide Oxygen Source Determination

To elucidate the origin of the amide carbonyl oxygen in Umpolung Amide Synthesis, a series of isotopic labeling experiments using ¹⁸O were conducted. nih.govnih.govpnas.org These studies were instrumental in confirming the bifurcation of the mechanistic pathway.

Under anaerobic conditions, experiments using ¹⁸O-labeled α-bromo nitroalkane substrates showed a high level of isotope conservation in the resulting amide product. nih.gov This finding supports the proposed nitro-nitrite isomerization pathway, where one of the oxygen atoms from the nitro group is incorporated into the amide carbonyl. nih.govnih.govpnas.org

Conversely, when the reaction was performed under an atmosphere of ¹⁸O₂, the resulting amide was found to be ¹⁸O-labeled, indicating that the amide oxygen was sourced from molecular oxygen. nih.govpnas.org This confirmed the aerobic pathway where the carbon radical intermediate is trapped by O₂. nih.govpnas.org These labeling studies ruled out other potential oxygen sources, such as residual water or the carbonate base used in the reaction. nih.govpnas.org The results of these key experiments have been summarized in the table below.

| Entry | Reactants & Conditions | ¹⁸O Source | Observed Outcome | Implied Pathway |

| 1 | α-bromo nitroalkane, amine, NIS, K₂CO₃ | H₂¹⁸O | No ¹⁸O incorporation into amide | Water is not the oxygen source |

| 2 | ¹⁸O-labeled α-bromo nitroalkane, amine, NIS | Nitro Group | High conservation of ¹⁸O label in amide | Anaerobic (Nitro-Nitrite Isomerization) |

| 3 | α-bromo nitroalkane, amine, NIS | ¹⁸O₂ Atmosphere | High incorporation of ¹⁸O label into amide | Aerobic (Oxygen Capture) |

This table is a representation of findings from isotopic labeling studies. nih.govnih.govpnas.org

This detailed mechanistic understanding has enabled the development of protocols for the site-selective ¹⁸O-labeling of amides and peptides, a valuable tool for biophysical studies. nih.govnih.govpnas.org

Transformations Involving Hydroxamates for Alpha-Bromo Amide Synthesis

An alternative umpolung strategy for the synthesis of α-bromo amides and other α-heteroatom-functionalized amides involves the transformation of hydroxamates. acs.orgnih.govresearchgate.net This methodology provides a general and unified protocol to access these valuable compounds from non-activated hydroxamate precursors under redox-neutral conditions. acs.orgnih.gov The approach is complementary to classical enolate chemistry and avoids the need for strong bases or external oxidative electrophiles. acs.org

Redox-Neutral Functionalization Procedures

The synthesis of α-bromo secondary amides from hydroxamates operates through a redox-neutral mechanism. nih.govresearchgate.net The transformation is considered a formal oxidation state reshuffle, where functionality is effectively moved from the hydroxamate nitrogen to the α-carbon. nih.govresearchgate.net This process achieves the umpolung α-heterofunctionalization of the carbonyl group without any external oxidants. nih.gov

The proposed mechanism, supported by density functional theory (DFT) studies, proceeds through a "reshuffle" pathway that ensures functionalization occurs exclusively at the α-position of the hydroxamate. acs.orgnih.govresearchgate.net This high predictability is maintained even in complex molecular settings. nih.gov A key step in this mechanism is the formation of a transient α-lactam intermediate, facilitated by a "soft enolization" process. acs.orgnih.govresearchgate.net This represents the first general protocol for preparing this class of α-functionalized secondary amides from simple hydroxamates. acs.orgnih.gov

Influence of Lewis Acids and Bases on Reaction Efficiency and Selectivity

The efficiency and success of the hydroxamate-to-α-bromo amide transformation are critically dependent on the choice of both a Lewis acid and a base. nih.gov Control experiments have demonstrated that both components are essential for the reaction to proceed. nih.gov

Lewis Acids : The choice of Lewis acid is crucial for promoting the functionalization. Magnesium bromide etherate (MgBr₂·Et₂O) was identified as a highly effective promoter for the reaction. acs.orgnih.gov The role of the Mg²⁺ ion is believed to be essential for enabling a soft enolization, which facilitates the formation of the key α-lactam intermediate. nih.govresearchgate.net The superiority of Mg²⁺ is highlighted by the observation that Li⁺, a weaker Lewis acid, is ineffective in promoting the transformation. nih.gov

Bases : An organic base is also required. While several bases can promote the reaction, their efficacy varies. N,N-Diisopropylethylamine (DIPEA) and triethylamine (B128534) (Et₃N) were found to give excellent yields. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) also provided the product in good yield, whereas pyridine (B92270) was found to be ineffective. nih.gov The reaction does not proceed in the absence of a base, underscoring its vital role in the process. nih.gov

The optimized conditions highlight the synergistic effect of the Mg²⁺/DIPEA combination in achieving high reaction efficiency. nih.gov

| Entry | Bromide Source | Base (2.0 equiv) | Yield (%) |

| 1 | MgBr₂·Et₂O | DIPEA | 91 |

| 2 | MgBr₂·Et₂O | Triethylamine | 85 |

| 3 | MgBr₂·Et₂O | DBU | 78 |

| 4 | MgBr₂·Et₂O | Pyridine | <5 |

| 5 | MgBr₂·Et₂O | None | 0 |

| 6 | LiBr | DIPEA | 0 |

Data adapted from optimization studies on a model hydroxamate substrate. nih.gov

Other Ancillary Synthetic Routes to Alpha-Brominated Butanamide Frameworks

Beyond the novel umpolung strategies, several other synthetic routes can be employed to access α-brominated butanamide frameworks like this compound.

One of the most traditional and direct methods involves the acylation of the corresponding amine with an activated α-bromo acyl derivative. nih.gov Specifically, 3-methylbutylamine can be reacted with 2-bromobutanoyl chloride. This acyl chloride can be prepared from 2-bromobutanoic acid.

Another established route starts from natural amino acids. For example, an amino acid such as norvaline could be converted to the corresponding 2-bromoacid via a diazotization-halogenation sequence. This process often occurs with retention of the original stereochemistry. nih.gov The resulting α-bromoacid can then be coupled with an amine using standard peptide coupling reagents to form the desired α-bromo amide. nih.gov

The direct bromination of a pre-existing butanamide is also a possibility. This typically involves the generation of an enolate from the amide followed by quenching with an electrophilic bromine source, such as N-bromosuccinimide (NBS). However, direct α-functionalization of secondary amides can be challenging. researchgate.net

Alternative approaches focus on the synthesis of related intermediates. For instance, α-bromo ketones can be synthesized via the bromination of the corresponding ketone with reagents like Br₂ or NBS. organic-chemistry.orgmdpi.com These α-bromo ketones can then serve as precursors that can be converted to the target α-bromo amide through subsequent chemical transformations. nih.gov Additionally, ynamides can be converted to α-bromo amides through a reaction with 2-bromopyridine (B144113) N-oxide, a transformation catalyzed by a Lewis acid like zinc triflate (Zn(OTf)₂). nih.gov

Chemical Reactivity and Transformational Chemistry of 2 Bromo N 3 Methylbutyl Butanamide

Nucleophilic Substitution Reactions at the Alpha-Carbon Center

The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond in α-bromo amides, making them valuable substrates for nucleophilic substitution reactions. This reactivity allows for the introduction of a diverse array of functional groups at the alpha-position.

The substitution of the bromine atom in α-bromo amides with oxygen-based nucleophiles provides a direct route to α-oxygen-functionalized amides. nih.govacs.org This transformation can be achieved using various oxygen nucleophiles such as alcohols and carboxylic acids. For instance, the reaction of α-bromo amides with alkoxides or phenoxides leads to the formation of the corresponding α-alkoxy or α-aryloxy amides. acs.org Silver oxide has been noted to promote the site-selective substitution of bromine with oxygen nucleophiles. nih.gov A general platform for the α-functionalization of amides, including oxygenation, involves an in situ umpolung (polarity reversal) of the amide, rendering the α-position electrophilic and amenable to attack by nucleophiles like sodium alkoxides. acs.org

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Bromo-Amide Precursor | Oxygen Nucleophile | Product |

|---|---|---|

| 2-Bromo-N-aryl/alkyl amide | Sodium benzyloxide | 2-(Benzyloxy)-N-aryl/alkyl amide |

| 2-Bromo-N-aryl/alkyl amide | Sodium p-nitrophenoxide | 2-(p-Nitrophenoxy)-N-aryl/alkyl amide |

| 2-Bromo-N-aryl/alkyl amide | Ethyl 2-oxocyclohexane-1-carboxylate (enol form) | Ethyl 2-((N-aryl/alkyl-2-oxo-2-amido)ethoxy)cyclohexane-1-carboxylate |

Data sourced from studies on general α-functionalization of amides. acs.org

Similar to oxygen nucleophiles, sulfur-containing compounds can readily displace the bromide in α-bromo amides to form α-sulfur-functionalized amides. nih.govacs.org Thiolates are effective nucleophiles for this transformation, yielding α-thioether amides. acs.org Even sterically hindered thiols, such as tert-butylmercaptan, have been shown to participate in these reactions successfully. acs.org An alternative approach involves the use of sulfoxide (B87167) reagents under electrophilic amide activation conditions to generate α-sulfide amides. acs.org

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Bromo-Amide Precursor | Sulfur Nucleophile | Product |

|---|---|---|

| 2-Bromo-N-aryl/alkyl amide | Sodium benzylthiolate | 2-(Benzylthio)-N-aryl/alkyl amide |

| 2-Bromo-N-aryl/alkyl amide | Sodium allylthiolate | 2-(Allylthio)-N-aryl/alkyl amide |

| 2-Bromo-N-aryl/alkyl amide | Sodium tert-butylthiolate | 2-(tert-Butylthio)-N-aryl/alkyl amide |

Data sourced from studies on general α-functionalization of amides. acs.org

The reaction of α-bromo amides with nitrogen nucleophiles is a fundamental method for synthesizing α-amino amides, which are important structural motifs in many biologically active molecules and serve as building blocks for peptides and heterocycles. nih.gov This amination can be accomplished using various nitrogen sources, including primary and secondary amines, often in the presence of a base to neutralize the hydrogen bromide byproduct. nih.govyoutube.com The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic α-carbon, displacing the bromide. youtube.com The use of ammonia (B1221849) can lead to the formation of primary α-amino acids after subsequent hydrolysis. libretexts.org More complex methods, such as employing simple azides, can also achieve diastereoselective α-amination of amides under mild conditions. organic-chemistry.org

A notable application of this reaction is in the synthesis of α-amino acid derivatives. nih.gov For instance, the reaction of an α-bromo amide with a sulfonamide sodium salt can efficiently produce the corresponding α-aminated product. nih.gov

Table 3: Examples of Amination Reactions

| Bromo-Amide Precursor | Nitrogen Nucleophile | Product |

|---|---|---|

| 2-Bromo-N-aryl/alkyl amide | Ammonia | 2-Amino-N-aryl/alkyl amide |

| 2-Bromo-N-aryl/alkyl amide | Diethylamine | 2-(Diethylamino)-N-aryl/alkyl amide |

| 2-Bromo-N-aryl/alkyl amide | Sodium N-methyl-p-toluenesulfonamide | 2-(N-Methyl-p-toluenesulfonamido)-N-aryl/alkyl amide |

Data sourced from studies on α-amination of amides. nih.govnih.gov

Carbon-Carbon Bond Forming Reactions: Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. α-Bromo amides, including 2-bromo-N-(3-methylbutyl)butanamide, are excellent electrophilic partners in these reactions, enabling the synthesis of complex α-substituted amides. nih.govthieme-connect.de

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to α-bromo amides. nih.govthieme-connect.de A significant advancement in this area is the development of asymmetric Negishi cross-couplings. By using a nickel catalyst with a chiral ligand, such as (i-Pr)-Pybox, racemic α-bromo amides can be coupled with various organozinc reagents to produce enantiopure α-chiral amides in high yields and with excellent enantiomeric excess. nih.govacs.orgnih.gov This method is tolerant of a wide range of functional groups on both the organozinc reagent and the amide. acs.org

Other transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (using organoboron reagents) and Hiyama (using organosilane reagents), have also been employed for the α-arylation and α-alkenylation of α-halo amides. thieme-connect.deacs.org

Table 4: Examples of Ni-Catalyzed Asymmetric Negishi Cross-Coupling of α-Bromo Amides

| α-Bromo Amide | Organozinc Reagent | Product (Enantiomeric Excess) |

|---|---|---|

| Racemic 2-bromo-N,N-dibenzylpropanamide | (CH3)2Zn | (S)-2-Ethyl-N,N-dibenzylpropanamide (94% ee) |

| Racemic 2-bromo-N-benzyl-N-phenylacetamide | (CH3CH2)2Zn | (S)-N-Benzyl-2-ethyl-N-phenylbutanamide (95% ee) |

| Racemic 2-bromo-N,N-dibenzyl-3-phenylpropanamide | (CH3)2Zn | (S)-N,N-Dibenzyl-2-methyl-3-phenylpropanamide (98% ee) |

Data sourced from studies on asymmetric Negishi cross-couplings. acs.org

When the α-bromo amide already contains a chiral center, such as the N-(3-methylbutyl) group in this compound, reactions at the α-carbon can proceed with diastereoselectivity. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

For example, in amination reactions, coupling a chiral racemic α-bromoamide with a chiral amine, such as (R)-phenylglycine ethyl ester, can result in high diastereoselectivity in the formation of the aminated product with a new chiral quaternary carbon center. nih.gov Similarly, in cross-coupling reactions, the choice of chiral ligand and reaction conditions can control the stereochemical outcome, allowing for the synthesis of specific diastereomers of α-functionalized amides. acs.orgresearchgate.net The stereoselectivity of these transformations is crucial for the synthesis of complex molecules with multiple stereocenters, such as peptidomimetics and other biologically active compounds. acs.org

Amide Bond Transformations and Derivatives Thereof

The amide bond in this compound, while generally robust, can undergo a variety of transformations under specific chemical conditions. These reactions can lead to the cleavage of the amide bond or derivatization at the nitrogen atom.

Hydrolytic Stability and Pathways of Amide Cleavage

The hydrolysis of the amide bond in this compound, which results in the formation of 2-bromobutanoic acid and 3-methylbutan-1-amine, is generally a slow process under neutral conditions. libretexts.orglibretexts.org However, the rate of this cleavage can be significantly accelerated by the presence of acidic or basic catalysts. libretexts.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the corresponding carboxylic acid and the protonated amine. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a less efficient process for amides compared to esters due to the poorer leaving group ability of the amide anion. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt and the amine. This process often requires elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.com

Degradation Reactions (e.g., Hofmann Rearrangement Analogs)

The Hofmann rearrangement is a well-established method for the conversion of primary amides into primary amines with one less carbon atom. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges to an isocyanate upon treatment with a base. wikipedia.org

Since this compound is a secondary amide, it cannot directly undergo the classical Hofmann rearrangement as it lacks the necessary N-H proton for the initial deprotonation and subsequent N-bromination steps that are characteristic of the reaction with primary amides. wikipedia.orgmasterorganicchemistry.com

However, the concept of generating an electron-deficient nitrogen center to induce rearrangement is central to Hofmann-type reactions. While no direct analogs for the degradation of a secondary α-bromoamide like this compound are prominently documented, related rearrangements involving N-substituted amides often require different reagents and conditions to generate the key reactive intermediate.

Derivatization at the Amide Nitrogen Atom

The secondary nature of the amide in this compound limits the scope of derivatization at the nitrogen atom compared to primary amides. The single N-H proton can be abstracted by a strong base to form an amidate anion. This anion, in principle, could react with electrophiles. However, such reactions can be complicated by competing reactions at other sites in the molecule, particularly the α-carbon bearing the bromine atom.

Methods for the N-alkylation of secondary amides often require specific catalytic systems. For instance, selective Hofmann N-alkylation of poorly nucleophilic amines and amides has been achieved using catalytic amounts of alkyl halides in the presence of an alcohol. rsc.org Such a strategy could potentially be adapted for the derivatization of this compound.

Furthermore, derivatization can sometimes be achieved through more complex, multi-step sequences. For example, methods have been developed for the insertion of amino acids into amide bonds, which represents a sophisticated derivatization strategy. researchgate.net

Reactivity Profile of the Bromine Moiety for Further Chemical Modification

The bromine atom at the α-position to the carbonyl group is the most reactive site in this compound for chemical modification. This reactivity is primarily due to the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions. The chemistry of α-haloamides has been extensively studied and reveals a broad scope for transformation. nih.gov

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide range of nucleophiles. This allows for the synthesis of a diverse array of derivatives. The general reaction is as follows:

R-CH(Br)-C(=O)NH-R' + Nu⁻ → R-CH(Nu)-C(=O)NH-R' + Br⁻

Where Nu represents a nucleophile.

The following table summarizes some of the potential nucleophilic substitution reactions for this compound based on the known reactivity of α-bromoamides.

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| Amine (R₂NH) | Diethylamine | α-Amino amide |

| Azide (N₃⁻) | Sodium azide | α-Azido amide |

| Hydroxide (OH⁻) | Sodium hydroxide | α-Hydroxy amide |

| Alkoxide (RO⁻) | Sodium methoxide | α-Alkoxy amide |

| Thiolate (RS⁻) | Sodium thiophenoxide | α-Thioether amide |

| Cyanide (CN⁻) | Sodium cyanide | α-Cyano amide |

This table is illustrative and based on the general reactivity of α-bromoamides.

The reaction with amines to form α-amino amides is a particularly well-documented transformation. nih.gov These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide that is formed.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 3 Methylbutyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

Proton (¹H) NMR Analysis for Hydrogen Environments and Coupling Patterns

A ¹H NMR spectrum of 2-bromo-N-(3-methylbutyl)butanamide would be expected to show distinct signals for each unique proton environment. The chemical shift of each signal would indicate the electronic environment of the protons, while the multiplicity (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, and the integration would provide the ratio of protons in each environment.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., alkyl, carbonyl, carbon attached to a bromine). PubChem indicates that a ¹³C NMR spectrum is available in the SpectraBase database, but access to the specific data is required. nih.gov

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

2D NMR techniques are crucial for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically 2-3 bonds away), which is invaluable for piecing together the molecular fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the N-H and C=O bonds of the amide group, as well as C-H bonds of the alkyl chains and the C-Br bond. PubChem notes the availability of a vapor phase IR spectrum in SpectraBase, but the specific absorption frequencies are not publicly listed. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the molecular weight of 236.15 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition (C₉H₁₈BrNO) with a high degree of confidence.

Chiroptical Spectroscopy for Assessment of Stereochemical Purity (if Chiral Analogues)

The presence of a stereocenter at the second carbon atom (C2) of the butanamide chain, which is bonded to the bromine atom, means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Although specific chiroptical data for this compound is not found in the reviewed literature, techniques such as optical rotation and circular dichroism (CD) spectroscopy would be the methods of choice. The optical rotation would measure the rotation of plane-polarized light by a chiral sample, with each enantiomer rotating the light to an equal and opposite degree. CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer, particularly for the electronic transitions associated with the amide chromophore. The synthesis of chiral, non-racemic samples of this compound would be a prerequisite for such studies.

Computational and Theoretical Investigations of 2 Bromo N 3 Methylbutyl Butanamide

Quantum Chemical Calculations for Molecular Geometry, Conformation, and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic structure and energy.

Molecular Geometry and Conformation:

The first step in most computational studies is to determine the molecule's preferred three-dimensional structure, or conformation. For a flexible molecule like 2-bromo-N-(3-methylbutyl)butanamide, this involves a conformational search to identify the various low-energy arrangements of its atoms. Methods like molecular mechanics can initially be used to explore the conformational space, followed by more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to refine the geometries and energies of the most stable conformers. researchgate.netcomporgchem.com

The relative energies of these conformers, calculated with a suitable basis set (e.g., 6-31G* or larger), can predict the most populated conformation at a given temperature. youtube.com Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also obtained from these calculations. For instance, the C-N bond in the amide group is expected to have partial double bond character due to resonance, a feature that can be quantified through its calculated bond length. researchgate.net

Electronic Structure:

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide a wealth of information about how electrons are distributed within this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. ub.edu The HOMO typically indicates regions of the molecule that are electron-rich and likely to act as a nucleophile, while the LUMO highlights electron-deficient areas susceptible to nucleophilic attack. mdpi.com

For this compound, the HOMO is likely to have significant contributions from the lone pairs on the oxygen and nitrogen atoms of the amide group, as well as the bromine atom. The LUMO, conversely, would be expected to be localized on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic substitution. khanacademy.org

Hypothetical Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | C-Br | ~1.97 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | H-N-C-C | ~180° (for trans conformation) |

Note: These are illustrative values based on typical calculations for similar molecules and are not from a specific study on this compound.

Mechanistic Probes via Computational Modeling of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. rsc.orgmdpi.com

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. lumenlearning.com By modeling the reaction pathway, computational methods can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

For this compound, a key reaction would be nucleophilic substitution at the carbon bearing the bromine atom (an SN2 reaction). lumenlearning.commasterorganicchemistry.comlibretexts.org Computational modeling of this process would involve simulating the approach of a nucleophile to the molecule. mdpi.com The transition state for an SN2 reaction is characterized by a five-coordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded. masterorganicchemistry.compressbooks.pub The calculation would also show the inversion of stereochemistry at the chiral center, a hallmark of the SN2 mechanism. khanacademy.orgmasterorganicchemistry.com

Illustrative Energy Profile for an SN2 Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State | +20 to +25 |

| Products | -10 to -15 |

Note: These are representative values and would vary depending on the specific nucleophile and solvent conditions.

Selectivity is a critical aspect of chemical synthesis, and computational chemistry can provide a quantitative understanding of why one product is formed over another. rsc.org

Regioselectivity: In a molecule with multiple potential reaction sites, regioselectivity refers to the preference for reaction at one site over another. For this compound, a strong base could potentially deprotonate the amide N-H or the α-carbon. Calculating the relative acidities (pKa values) of these protons can predict the most likely site of deprotonation.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, a reagent might react with the bromoalkane moiety or the amide group. By calculating the activation energies for both potential reaction pathways, one can predict the chemoselectivity of the reaction.

Stereoselectivity: In reactions involving chiral molecules, stereoselectivity is the preference for the formation of one stereoisomer over another. uncw.edu For the SN2 reaction of this compound, the backside attack of the nucleophile leads to a predictable inversion of configuration at the chiral center. masterorganicchemistry.com Computational studies on reactions involving chiral catalysts or reagents can also help in understanding and predicting the stereochemical outcome. acs.orgrsc.orgnih.govacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the calculated structure and properties. arxiv.orgnih.gov

NMR Spectroscopy: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. comporgchem.comacs.orgnih.gov These predictions are invaluable for assigning complex NMR spectra and for distinguishing between different isomers or conformers. rsc.orgbris.ac.ukresearchgate.netruc.dk The calculated chemical shifts for the different protons and carbons in this compound can be compared to its experimental NMR spectrum to confirm its structure.

Infrared (IR) Spectroscopy: Computational chemistry can also calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. annualreviews.org The calculated IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the C=O stretch of the amide group (the amide I band) and the N-H bend (the amide II band). nih.govacs.orgacs.orgresearchgate.net

Hypothetical Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| 13C NMR Chemical Shift (C=O) | ~175 ppm | ~173 ppm |

| 1H NMR Chemical Shift (N-H) | ~6.5 ppm | ~6.3 ppm |

| IR Frequency (C=O stretch) | ~1680 cm-1 | ~1650 cm-1 |

Note: These are illustrative values. The level of agreement between calculated and experimental data depends on the computational method and basis set used.

Advanced Synthetic Applications of 2 Bromo N 3 Methylbutyl Butanamide Scaffolds

Strategic Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The inherent reactivity of the α-bromo amide moiety makes 2-bromo-N-(3-methylbutyl)butanamide a valuable intermediate in the total synthesis of natural products and their analogues. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a cornerstone of convergent synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments.

In a hypothetical synthetic route towards a complex alkaloid, this compound could serve as a key electrophilic partner. For instance, reaction with a chiral amine or an enolate derived from a separate fragment could form a crucial carbon-carbon or carbon-nitrogen bond, setting the stage for subsequent cyclization and elaboration into the target natural product. The N-(3-methylbutyl) group, while seemingly simple, can play a crucial role in modulating the solubility and crystalline nature of synthetic intermediates, facilitating purification and handling. Furthermore, this group can influence the conformational preferences of the molecule, which can be critical in diastereoselective reactions later in the synthetic sequence.

The amide functionality itself is a stable and common feature in many biologically active natural products. By incorporating the butanamide structure early in the synthesis, chemists can avoid harsh amidation conditions on a more complex and sensitive substrate at a later stage. The versatility of α-haloamides allows them to be precursors to α-amino amides, a common structural motif in peptides and other natural products. nih.gov

Scaffold for the Development of Novel N-Substituted Butanamide Derivatives

The structure of this compound is an ideal starting point for the creation of libraries of novel N-substituted butanamide derivatives. researchgate.netresearchgate.net These derivatives are of significant interest in medicinal chemistry, as butanamide cores are present in a variety of pharmacologically active compounds. nih.govmdpi.com The development of new derivatives allows for the systematic exploration of structure-activity relationships (SAR), a key process in drug discovery. nih.gov

The primary point of diversification on this scaffold is the α-bromine atom. A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse set of new molecules. The following table illustrates some potential transformations:

| Nucleophile | Reagent Example | Product Class | Potential Application |

| Azide | Sodium Azide (NaN₃) | α-Azido Amide | Precursor to α-Amino Amides, Click Chemistry |

| Thiol | Sodium Thiophenoxide (NaSPh) | α-Thioether Amide | Enzyme Inhibitors, Bio-conjugation |

| Amine | Piperidine | α-Amino Amide | CNS-active agents, GPCR ligands |

| Cyanide | Potassium Cyanide (KCN) | α-Cyano Amide | Precursor to α-Amino Acids, Heterocycles |

These reactions can be carried out under relatively mild conditions, making this scaffold suitable for high-throughput synthesis and the rapid generation of new chemical entities for biological screening. The resulting N-substituted butanamide derivatives can be evaluated for a range of biological activities, including as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Utility in the Construction of Chiral Building Blocks and Enantiopure Compounds

The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, and the development of methods to produce enantiopure compounds is of paramount importance. nih.gov this compound, which is chiral at the α-carbon, can be a valuable tool in this endeavor. While it can be synthesized as a racemate, methods exist for the resolution of α-bromo amides or for their enantioselective synthesis. nih.gov

Once obtained in an enantiopure form, this compound becomes a chiral building block. spectrumchemical.comtcichemicals.com The stereochemistry of the α-carbon can direct the stereochemical outcome of subsequent reactions. For example, in a nucleophilic substitution reaction, an SN2 mechanism will proceed with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer of the product. This is particularly useful in the synthesis of chiral amino acids and their derivatives.

Furthermore, the N-(3-methylbutyl)butanamide portion of the molecule can act as a chiral auxiliary. In this approach, the chiral center of the butanamide is used to control the stereochemistry of a reaction at a different part of the molecule. After the desired stereoselective transformation has been achieved, the butanamide auxiliary can be cleaved off, yielding an enantiomerically enriched product. The use of such chiral building blocks is a powerful strategy for the efficient construction of complex, enantiopure molecules. acs.org

Role as a Biochemical Reagent in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, specialized chemical reagents are essential for identifying and characterizing protein function, interactions, and modifications. nih.gov The reactivity of the α-bromo amide group makes this compound a candidate for use as a biochemical reagent in this field.

Specifically, it can be employed as an activity-based probe (ABP). ABPs are small molecules that covalently bind to the active site of a specific class of enzymes. The α-bromo amide can act as a "warhead" that reacts with a nucleophilic amino acid residue (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition.

To be used as a probe, the this compound scaffold would typically be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) handle. This allows for the detection and isolation of the labeled proteins. The N-(3-methylbutyl) group can contribute to the specificity of the probe by influencing its binding to the target enzyme. The general structure of such a probe is depicted below:

| Component | Function |

| α-Bromo Amide "Warhead" | Covalently modifies the target enzyme |

| N-(3-methylbutyl) Group | Influences binding affinity and selectivity |

| Linker | Connects the warhead to the reporter tag |

| Reporter Tag (e.g., Biotin) | Enables detection and purification of labeled proteins |

By using such probes in complex biological samples, researchers can identify the active members of a particular enzyme family, providing valuable insights into cellular processes and disease states.

Future Research Directions and Emerging Perspectives in 2 Bromo N 3 Methylbutyl Butanamide Chemistry

Development of More Efficient and Sustainable Catalytic Systems for Synthesis

The conventional synthesis of amides often relies on stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk The future of 2-bromo-N-(3-methylbutyl)butanamide synthesis will undoubtedly focus on the development of catalytic methods that are both more efficient and sustainable.

One of the most promising avenues is the adoption of biocatalysis . Enzymes such as lipases and proteases, traditionally used for hydrolysis, can be employed in reverse to form amide bonds in low-water environments. rsc.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of carboxylic acids with amines. nih.govnih.gov Furthermore, ATP-dependent ligases offer a highly efficient, albeit more complex, route for amide bond formation in aqueous media. rsc.orgmanchester.ac.uk The application of these biocatalytic systems to the synthesis of this compound could significantly reduce the environmental impact of its production.

Organocatalysis also presents a powerful tool for greener amide synthesis. Boronic acids, for example, have been shown to catalyze the direct amidation of carboxylic acids at room temperature, offering a waste-free alternative to traditional methods. sigmaaldrich.com For the specific introduction of the α-bromo group, organocatalytic methods for the enantioselective α-bromination of aldehydes and ketones are well-established and could be adapted for the synthesis of chiral this compound. nih.gov

Another key area of development is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and reused. Silica-based catalysts have shown promise in amidation reactions, and their effectiveness can be enhanced by using greener, bio-based solvents. acs.org The development of robust and recyclable catalysts for both the amidation and bromination steps will be crucial for the large-scale, sustainable production of this compound.

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

| Biocatalysis (e.g., Lipases) | Enzymes that catalyze amide bond formation, often in non-aqueous media to shift the equilibrium towards synthesis. rsc.orgnih.gov | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Organocatalysis (e.g., Boronic Acids) | Small organic molecules that catalyze reactions. Boronic acids can activate carboxylic acids for amidation. sigmaaldrich.com | Metal-free, often low toxicity, can be designed for enantioselective synthesis. |

| Heterogeneous Catalysis (e.g., Silica-based) | Catalysts that are in a different phase from the reactants, allowing for easy separation and recycling. acs.org | Reusability, simplified purification, potential for use in flow chemistry. |

| Dehydrogenative Coupling (e.g., Ruthenium-based) | Catalytic systems that form amides from alcohols and amines with the liberation of hydrogen gas. sigmaaldrich.com | High atom economy, avoids the need for pre-activated carboxylic acids. |

Exploration of Novel Reactivity Modalities and Mechanistic Discoveries

The α-bromo group in this compound makes it a versatile synthetic intermediate. Future research will likely focus on exploring novel reactions and gaining a deeper understanding of the mechanisms that govern its reactivity.

The α-halogen is highly susceptible to nucleophilic substitution (SN2) reactions . libretexts.org This allows for the introduction of a wide range of functional groups at the α-position. For example, reaction with various nucleophiles can lead to the synthesis of α-amino, α-hydroxy, and α-alkoxy amides, which are valuable building blocks in medicinal chemistry. libretexts.orgnih.gov A deeper investigation into the scope and limitations of these reactions with this compound will be a key area of future work.

The development of transition-metal-catalyzed cross-coupling reactions involving α-bromo amides has opened up new possibilities for carbon-carbon bond formation. For instance, nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents can produce enantiopure α-chiral amides. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups at the α-position. nih.gov Applying these methods to this compound could lead to the synthesis of a diverse range of complex molecules.

Furthermore, the exploration of umpolung reactivity , where the normal polarity of the α-carbon is reversed, offers exciting new synthetic strategies. By rendering the α-position of amides electrophilic through a mild and chemoselective transformation, a broad range of nucleophiles can be used to generate α-functionalized amides. nih.govacs.org This approach could provide a unified method for the α-functionalization of this compound with various heteroatom nucleophiles. nih.govacs.org

Detailed mechanistic studies will be crucial to underpin these synthetic advancements. Understanding the intricate details of reaction pathways, including the role of catalysts, intermediates, and transition states, will enable the rational design of more efficient and selective transformations.

| Reactivity Modality | Description | Potential Applications for this compound |

| Nucleophilic Substitution | Displacement of the α-bromide by a nucleophile. libretexts.org | Synthesis of α-amino, α-hydroxy, and other α-functionalized amides. |

| Cross-Coupling Reactions | Transition-metal-catalyzed formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov | Introduction of aryl, alkyl, and other groups at the α-position. |

| Umpolung Reactivity | Reversal of the normal polarity of the α-carbon to make it electrophilic. nih.govacs.org | A general platform for α-functionalization with a wide range of nucleophiles. |

| Radical Reactions | Reactions involving single-electron transfer to generate radical intermediates. | Access to unique reaction pathways and the formation of novel structures. |

Integration into Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are revolutionizing how molecules are made, offering increased efficiency, safety, and reproducibility. researchgate.netnih.gov The integration of this compound synthesis into these platforms is a logical and promising future direction.

Automated synthesis platforms , which use robotic systems to perform chemical reactions, can significantly accelerate the discovery and optimization of reaction conditions. sigmaaldrich.com These systems can be used to rapidly screen different catalysts, solvents, and reaction parameters for the synthesis of this compound, leading to the rapid identification of optimal conditions. researchgate.net

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of α-bromo amides. nih.govvapourtec.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivity. vapourtec.com Flow chemistry is also inherently safer, as it involves smaller reaction volumes and allows for better heat dissipation. vapourtec.com The synthesis of this compound in a flow reactor could enable the use of highly reactive intermediates and reaction conditions that are not feasible in batch, potentially leading to novel and more efficient synthetic routes. vapourtec.com

The combination of automated synthesis and flow chemistry, often referred to as "automated flow chemistry," represents a particularly powerful approach. amidetech.com Such systems can be used for the on-demand synthesis of this compound and its derivatives, facilitating rapid lead optimization in drug discovery programs. amidetech.com

Computational Design and Predictive Modeling for Directed Synthesis and Reactivity

In recent years, computational chemistry and machine learning have emerged as indispensable tools for guiding chemical research. pku.edu.cn The application of these in silico methods to the study of this compound will undoubtedly accelerate progress in its synthesis and reactivity.

Quantum chemical calculations , such as density functional theory (DFT), can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the factors that control reactivity and selectivity. pku.edu.cn For example, DFT calculations could be employed to design more efficient catalysts for the synthesis of this compound or to predict the most likely products of its reactions with different nucleophiles.

Machine learning (ML) models are becoming increasingly adept at predicting the outcomes of chemical reactions. nih.govaiche.org By training ML algorithms on large datasets of reaction data, it is possible to develop models that can predict the yield of a reaction with a high degree of accuracy. pku.edu.cnnih.gov Such models could be used to optimize the synthesis of this compound without the need for extensive experimental screening. aiche.org

Predictive modeling can also be used to anticipate the properties of molecules, such as their solubility and reactivity. acs.org For instance, Hansen Solubility Parameters (HSP) can be used to predict the solubility of this compound in different solvents, aiding in the selection of greener and more effective reaction media. acs.org As the field of computational chemistry continues to evolve, its impact on the directed synthesis and reactivity of molecules like this compound will only continue to grow.

| Computational Approach | Description | Application to this compound |

| Quantum Chemistry (e.g., DFT) | Methods that use the principles of quantum mechanics to model chemical systems. pku.edu.cn | Elucidation of reaction mechanisms, catalyst design, prediction of reactivity. |

| Machine Learning | Algorithms that learn from data to make predictions. pku.edu.cnnih.gov | Prediction of reaction yields, optimization of reaction conditions. |

| Predictive Modeling | Use of computational models to predict the properties of molecules. acs.org | Selection of optimal solvents, prediction of solubility and other physicochemical properties. |

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(3-methylbutyl)butanamide?

The compound is typically synthesized via bromination of the parent amide or through coupling reactions. For example:

- Bromination approach : Reacting N-(3-methylbutyl)butanamide with brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to ensure regioselectivity at the β-position .

- Coupling method : Using carbodiimide reagents (e.g., EDC·HCl) to conjugate 2-bromobutyric acid with 3-methylbutylamine in dichloromethane, followed by overnight stirring at room temperature. This method yields high purity (>95%) without column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming the bromine substitution pattern and amide linkage. For instance, β-bromination shifts the carbonyl carbon signal to ~166 ppm in C NMR .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 309.9388 vs. calculated 309.9396) .

- HPLC : Monitors reaction progress and purity, particularly when optimizing bromination conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance bromine electrophilicity, while ethereal solvents may reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize over-bromination, whereas room temperature accelerates coupling reactions .

- Catalyst use : Lewis acids like FeCl can modulate bromination kinetics, though they risk byproduct formation .

Q. How should researchers address contradictory data from divergent bromination methods?

Discrepancies in yield or purity often stem from:

- Reagent reactivity : NBS offers milder bromination vs. elemental bromine, which may oxidize the amide group .

- Workup protocols : Aqueous extraction vs. rotary evaporation can impact residual solvent levels, altering NMR or HRMS readings .

- Resolution : Cross-validate results using multiple techniques (e.g., TLC, HPLC) and replicate reactions under standardized conditions .

Q. What computational tools aid in designing novel derivatives or synthetic routes?

- AI-driven synthesis planning : Platforms like Pistachio or Reaxys predict feasible routes by analyzing reaction databases. For example, retrosynthetic analysis may suggest substituting 3-methylbutylamine with bulkier amines to sterically hinder undesired substitutions .

- DFT calculations : Model transition states to rationalize bromination regioselectivity or amide stability under varying pH .

Applications in Scientific Research

Q. What biological activities are associated with this compound?

- Protease inhibition : Structural analogs (e.g., 2-bromo-N-(3’,4’-dichlorophenyl)butanamide) inhibit bacterial proteases, suggesting potential as antibiotic adjuvants .

- Anticancer studies : Brominated amides disrupt microtubule assembly in vitro, though cytotoxicity assays are pending for this specific derivative .

Q. How does structural modification influence reactivity and bioactivity?

- Substituent effects : Replacing the 3-methylbutyl group with aryl amines (e.g., 4-chlorophenyl) enhances π-π stacking with enzyme active sites but reduces solubility .

- Halogen positioning : β-Bromination (vs. α) increases electrophilicity, facilitating nucleophilic substitutions in prodrug designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.